Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate
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Overview
Description
Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate is a chemical compound characterized by the presence of an azetidinone ring, a sulfur atom, and an enoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate typically involves the reaction of azetidinone derivatives with thiol-containing compounds under specific conditions. One common method includes the use of ethyl acrylate as a starting material, which undergoes a series of reactions to introduce the azetidinone and sulfanyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The enoate ester group can be reduced to form corresponding alcohols.
Substitution: The azetidinone ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidinone derivatives.
Scientific Research Applications
Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate involves its interaction with specific molecular targets. The azetidinone ring is known to inhibit certain enzymes, while the sulfur atom can form covalent bonds with biological molecules, leading to various biological effects. The enoate ester group can participate in Michael addition reactions, further contributing to its activity.
Comparison with Similar Compounds
Thiazoles: Compounds containing a thiazole ring, known for their diverse biological activities.
Oxoazetidine Derivatives: Compounds with similar azetidinone structures, often used as antibiotics.
Uniqueness: Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate is unique due to the combination of its azetidinone ring, sulfur atom, and enoate ester group, which confer distinct chemical and biological properties not commonly found in other compounds.
Properties
CAS No. |
76944-45-1 |
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Molecular Formula |
C8H11NO3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
ethyl 3-(4-oxoazetidin-2-yl)sulfanylprop-2-enoate |
InChI |
InChI=1S/C8H11NO3S/c1-2-12-8(11)3-4-13-7-5-6(10)9-7/h3-4,7H,2,5H2,1H3,(H,9,10) |
InChI Key |
HEDFNYSIPDHXHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CSC1CC(=O)N1 |
Origin of Product |
United States |
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